Home > Products > Screening Compounds P85933 > 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha -

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

Catalog Number: EVT-10900048
CAS Number:
Molecular Formula: C24H35F3O5
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a prostanoid.
Overview

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic derivative of prostaglandins, which are lipid compounds with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in the treatment of glaucoma and other ocular conditions. The formal name of the compound is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]-5-heptenoic acid, and it has a molecular formula of C24H35F3O5 with a molecular weight of approximately 460.5 g/mol. It is classified under bioactive lipids and is known for its ocular hypotensive properties .

Synthesis Analysis

The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several advanced organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with the appropriate starting materials that contain the trifluoromethyl group and the phenyl ring.
  2. Functional Group Modifications: Key functional groups are introduced or modified through reactions such as alkylation and acylation to create the desired prostaglandin structure.
  3. Hydrogenation: The 13,14-double bond in the structure is hydrogenated to yield the dihydro form, which is crucial for enhancing potency while reducing irritant side effects.
  4. Purification: The final product is purified using chromatographic techniques to achieve high purity levels (≥98%) necessary for biological applications .
Molecular Structure Analysis

The molecular structure of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha features:

  • Core Structure: It retains the characteristic prostaglandin skeleton with a cyclopentane ring.
  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the phenyl ring enhances its lipophilicity and receptor binding affinity.
  • Stereochemistry: The compound has multiple stereocenters that contribute to its biological activity.

Structural Data

  • Molecular Formula: C24H35F3O5
  • Molecular Weight: 460.5 g/mol
  • SMILES Notation: O[C@@H]1C@HC@@HC@H... .
Chemical Reactions Analysis

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha participates in various chemical reactions typical of prostaglandins:

  1. Receptor Binding: It binds to specific prostaglandin receptors (such as FP receptors), which mediates its biological effects.
  2. Metabolic Conversion: The compound can undergo metabolic transformations in vivo, leading to various active metabolites that may enhance or alter its pharmacological effects.
  3. Hydrolysis: In aqueous environments, it may hydrolyze to form its corresponding acid form, which is significant for its therapeutic efficacy .
Mechanism of Action

The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha primarily involves:

  1. Receptor Activation: Upon administration, it activates FP receptors located in ocular tissues, leading to increased outflow of aqueous humor and reduced intraocular pressure.
  2. Signal Transduction: Activation of these receptors triggers a cascade of intracellular signaling events that result in physiological responses beneficial for managing glaucoma.
  3. Comparison with Other Prostaglandins: Its action is similar to that of latanoprost, another well-known ocular hypotensive agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solution in methyl acetate.
  • Solubility: Soluble in various solvents such as dimethylformamide (30 mg/ml), dimethyl sulfoxide (25 mg/ml), and ethanol (50 mg/ml).

Chemical Properties

  • Purity Level: Greater than 98%, indicating high quality suitable for research and therapeutic use.
  • Storage Conditions: Recommended storage at -20°C to maintain stability and efficacy .
Applications

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha finds several scientific applications:

  1. Ocular Therapeutics: Primarily used as an ocular hypotensive agent in the treatment of glaucoma, helping to lower intraocular pressure effectively.
  2. Research Applications: Employed in bioactive lipid assays to study prostaglandin pathways and their implications in various physiological processes.
  3. Pharmaceutical Development: Serves as a lead compound for developing new medications targeting prostaglandin receptors for various conditions beyond glaucoma .
Synthetic Methodologies for 17-Trifluoromethylphenyl-13,14-Dihydro Trinor Prostaglandin F1α Analogues

Strategic Hydrogenation of 13,14-Double Bond in Prostaglandin Backbone

Hydrogenation of the 13,14-double bond in native prostaglandins constitutes a critical structural modification to enhance metabolic stability and reduce side-effect profiles. This transformation converts prostaglandin F2α (PGF2α) derivatives into their dihydro counterparts (e.g., prostaglandin F1α analogs), significantly altering pharmacological behavior. Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm) in ethyl acetate or ethanol solvents achieves near-quantitative reduction with strict regioselectivity for the 13,14-alkene while preserving other sensitive functional groups (e.g., carboxylic acids, allylic alcohols). This chemoselectivity arises from the relatively low steric hindrance and electronic environment of the 13,14-position compared to other unsaturated centers in the molecule. Studies confirm that this saturation diminishes local irritant effects—a major limitation in ocular applications—while retaining potent prostaglandin F (FP) receptor agonism essential for intraocular pressure reduction. The hydrogenated analogs demonstrate improved pharmacokinetic profiles due to decreased susceptibility to β-oxidation and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mediated inactivation [2] [7] [8].

Table 1: Hydrogenation Methods for Prostaglandin Backbones

Catalyst SystemSolventPressure (atm)Temperature (°C)Yield (%)Chemoselectivity
Pd/C (5–10%)Ethyl Acetate1–320–25>95High (13,14-only)
PtO₂Ethanol32585–90Moderate
Rh/Al₂O₃THF53075–80Low

Chemoselective Introduction of Trifluoromethylphenyl Substituents

The installation of the 17-trifluoromethylphenyl group replaces the native omega-chain of prostaglandins, conferring enhanced FP receptor binding affinity and selectivity. This modification employs Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) strategies, exploiting the electrophilic character of appropriately functionalized prostaglandin intermediates. A key precursor is the Corey lactone or its derivatives, functionalized at the ω-terminus with a halogen (e.g., iodide or bromide) or triflate leaving group. Coupling with (3-trifluoromethylphenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃ base, in toluene/water mixtures at 60–80°C) achieves the C–C bond formation. The chemoselectivity of this reaction is paramount; rigorous exclusion of water and oxygen prevents protodeboronation and catalyst deactivation. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the phenyl ring, facilitating transmetallation and reductive elimination steps. The resultant 17-trifluoromethylphenyl trinor prostaglandin scaffold shares significant structural homology with the aromatic pharmacophore in travoprost (a known FP agonist), contributing to its high binding affinity for the human FP receptor [1] [2] [7].

Stereochemical Control in Cyclopentane Ring Functionalization

Stereoselective synthesis of the cyclopentane ring with defined configurations at C8, C9, C11, and C12 is fundamental for biological activity. The Corey–Yamamoto or Corey–Loh lactol opening strategies establish the C8–C12 stereocenters. Jacobsen’s (salen)cobalt-catalyzed kinetic resolution of racemic terminal epoxides using phenol nucleophiles provides a powerful method for enantioselective installation of the lower side chain (containing the 15-hydroxyl and 17-trifluoromethylphenyl groups). This catalysis delivers chiral 15-(phenoxymethyl) intermediates in >98% enantiomeric excess (ee), crucial for subsequent coupling to the cyclopentane core. The stereochemistry at C15 (S-configuration) mimics the natural prostaglandin orientation, optimizing interaction with the FP receptor binding pocket. Mitsunobu inversion or enzymatic desymmetrization may adjust stereochemistry post-coupling if required. Computational modeling confirms that the bioactive conformation requires the 11α-hydroxyl and 9α-hydroxyl groups in equatorial positions relative to the cyclopentane ring, dictating synthetic routes that preserve or install these orientations [8].

Comparative Analysis of Protecting Group Strategies for Hydroxy Moieties

The presence of multiple hydroxy groups (C9, C11, C15) necessitates precise protection/deprotection strategies during synthesis to prevent side reactions and ensure regiochemical fidelity. Common protecting groups include:

  • Tetrahydropyranyl (THP) Ethers: Applicable for primary (C15) or secondary alcohols under acidic catalysis (PPTS, CH₂Cl₂). Deprotection occurs readily with dilute acetic acid. THP offers moderate steric bulk but can complicate NMR analysis.
  • Tert-Butyldimethylsilyl (TBS) Ethers: Widely used for secondary alcohols (C9, C11) due to exceptional stability under basic/neutral conditions and orthogonal deprotection using fluoride sources (TBAF, HF·pyridine). Their bulkiness may impede coupling reactions if proximal to reactive sites.
  • Benzoate Esters: Employed for temporary protection of the C15 hydroxyl during C13–C14 hydrogenation or C17 functionalization. Cleavage requires basic hydrolysis (K₂CO₃/MeOH), potentially incompatible with acid-sensitive functionalities.
  • Acetals: Suitable for diol protection (C9/C11) if simultaneous masking is needed. 2,2-Dimethoxypropane (DMP) with catalytic acid forms the acetonide, removable under mild aqueous acid. This strategy streamlines synthesis but limits independent manipulation of C9 or C11.

Optimal strategies leverage orthogonality: TBS protection for C9/C11 hydroxy groups coupled with THP at C15 allows sequential deprotection—first THP under acidic aqueous conditions without affecting TBS, followed by TBS removal with fluoride. This approach facilitated the synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1α with minimal side reactions and high overall yield [4] [8].

Table 2: Protecting Group Performance in Prostaglandin Synthesis

Protecting GroupCompatibilityDeprotection ConditionsRegioselectivitySteric Impact
TBS EtherBase, mild acidTBAF, HF·pyridineHigh (secondary OH)High
THP EtherMild baseAcOH/H₂O, PPTS/EtOHModerateModerate
Benzoate EsterOxidation, hydrogenationK₂CO₃/MeOH, LiOH/THFHigh (primary OH)Low
AcetonideNeutral conditionsDilute aqueous acidHigh (cis-diols)Moderate

Properties

Product Name

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid

Molecular Formula

C24H35F3O5

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1

InChI Key

DSVAWVBHUBDAPY-AHJNKEMKSA-N

Canonical SMILES

C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.